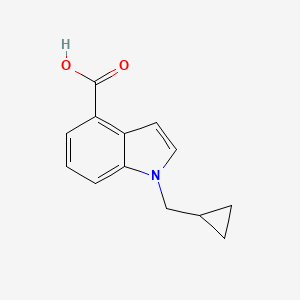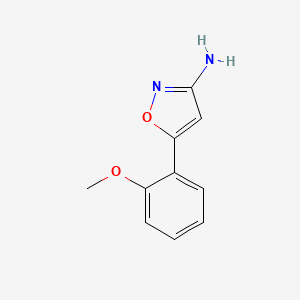
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine
Descripción general
Descripción
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine, commonly referred to as 2-MPA, is an organic compound with a molecular weight of 195.22 g/mol. It is a white crystalline solid that is soluble in water, alcohols, and ethers. 2-MPA has been studied extensively due to its potential applications in a variety of scientific research fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
5-(2-Methoxyphenyl)-1,2-oxazol-3-amine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. For instance, Bektaş et al. (2010) detailed the synthesis of new 1,2,4-triazole derivatives from primary amines, demonstrating antimicrobial activities against test microorganisms (Bektaş et al., 2010). Similarly, Ibata and Isogami (1989) described the formation of N-substituted 2-(aminomethyl)oxazoles, showcasing the chemical versatility of oxazole derivatives (Ibata & Isogami, 1989).
Antimicrobial and Anticancer Activities
Research has demonstrated the antimicrobial and anticancer properties of compounds derived from this compound. Holla et al. (2003) synthesized a series of Mannich bases derived from 1,2,4-triazoles, exhibiting slight potency improvements in anticancer activity against a panel of cancer cell lines (Holla et al., 2003).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties. Bentiss et al. (2009) studied the inhibition performance of a similar oxazole derivative on mild steel in hydrochloric acid, achieving high inhibition efficiency, which suggests potential applications in materials science (Bentiss et al., 2009).
Modulation of Biological Receptors
Additionally, compounds related to this compound have been explored for their ability to modulate biological receptors. Khan et al. (2003) found that certain phenyloxazoles could act as positive or negative modulators of adenylate cyclase in Bombyx mori, indicating potential applications in pharmacology and biochemistry (Khan et al., 2003).
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCODOCVBPPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



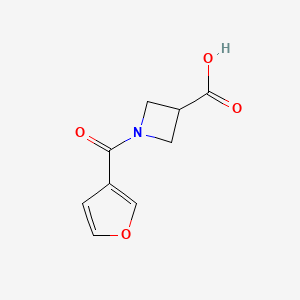

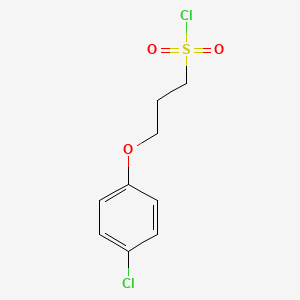
![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)
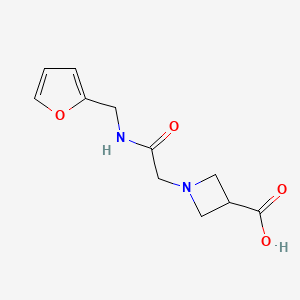
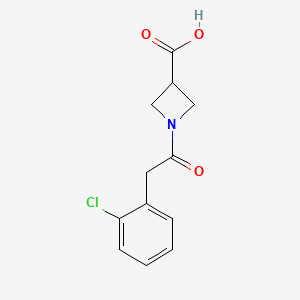

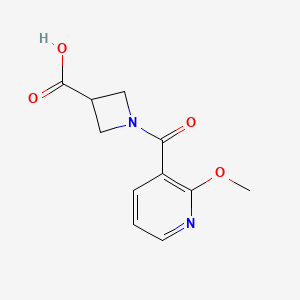

![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)
![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)
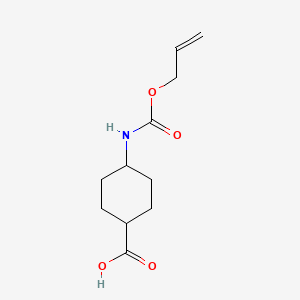
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1469182.png)
